4-methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
4-Methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 4-position, a methyl group at the 3-position of the benzene ring, and a 2-phenylmorpholinoethyl substituent on the sulfonamide nitrogen. The morpholino group introduces conformational rigidity and modulates solubility, while the phenyl substituent may enhance lipophilicity and target binding.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-14-18(8-9-19(16)25-2)27(23,24)21-10-11-22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-9,14,20-21H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCRECQXCNFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-Methoxy-3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C_{20}H_{24}N_{2}O_{5}S
- Molecular Weight: 396.48 g/mol
Research indicates that compounds with similar structures often exhibit a range of biological activities, primarily through the inhibition of specific enzymes or receptors. In particular, sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes.
Efficacy in Biological Assays
- Anticancer Activity:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: Preliminary studies suggest that the compound exhibits cytotoxic effects with IC50 values in the micromolar range, indicating potential as an anticancer agent.
- Enzyme Inhibition:
- The compound has shown nanomolar inhibitory action against specific isoforms of human carbonic anhydrases, which are implicated in tumor growth and metastasis.
- Selectivity: It exhibits selectivity towards CA IX and XII, making it a candidate for targeted cancer therapies.
Case Studies
-
Study on Anticancer Properties:
- A recent study evaluated various sulfonamide derivatives, including our compound, against multiple cancer cell lines. The results indicated that those with electron-withdrawing groups exhibited enhanced biological activity compared to those without.
- Findings: The presence of a morpholino group significantly increased cytotoxicity in MCF-7 cells, with apoptosis being induced through caspase activation pathways.
-
In Vivo Studies:
- In vivo models demonstrated that the compound could inhibit tumor growth in xenograft models of breast cancer.
- Mechanism: The compound was found to downregulate key survival pathways in cancer cells, leading to increased apoptosis.
Comparison with Similar Compounds
Example: 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Structure : Features a methyl group at the 4-position and a 5-methyloxazole sulfamoyl group at the para position.
- Synthesis : Single-crystal X-ray diffraction confirmed planar geometry (R factor = 0.055), with anti-microbial activity reported .
- Key Differences: The absence of a methoxy group reduces polarity compared to the target compound.
Indolin-2-one-Based Sulfonamides ()
Compounds 6d , 6e , and 6f share a benzenesulfonamide core but are substituted with indolin-2-one moieties:
| Compound | Substituent | Molecular Formula | Melting Point (°C) | Activity |
|---|---|---|---|---|
| 6d | Indolin-2-one | C₂₃H₂₁N₃O₃S | >280 | Carbonic anhydrase inhibition |
| 6e | 5-Chloro-indolin-2-one | C₂₃H₂₀ClN₃O₃S | >280 | Enhanced lipophilicity |
| 6f | 5-Bromo-indolin-2-one | C₂₃H₂₀BrN₃O₃S | >280 | Improved halogen bonding |
- The target compound’s morpholino group may improve aqueous solubility (due to tertiary amine) relative to halogenated indolinones .
Morpholino/Pyrrolidine Derivatives ()
A structurally related compound, 4-methoxy-3-methyl-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, shares the methoxy-methyl benzene core but substitutes morpholino with pyrrolidine:
- Molecular Weight: 326.41 g/mol (vs. ~430 g/mol for the target compound, assuming a phenylmorpholino group).
- Key Differences: Pyrrolidine (5-membered ring) vs. morpholino (6-membered ring with oxygen): Morpholino’s larger ring size and oxygen atom may enhance solubility and reduce metabolic degradation. The phenyl group in the target compound adds aromatic interactions absent in the pyrrolidine analog .
Research Findings and Functional Implications
- Solubility: Morpholino-containing sulfonamides exhibit higher aqueous solubility than halogenated indolinones (e.g., 6e, 6f) due to polar amine groups .
- Binding Affinity: The phenylmorpholino group in the target compound likely engages in dual hydrophobic (phenyl) and hydrogen-bonding (morpholino) interactions, unlike oxazole or indolinone derivatives .
- Synthetic Feasibility: Compounds like 6d–6f require multi-step synthesis (yields 63–75%), whereas morpholino derivatives may benefit from modular amine coupling strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
